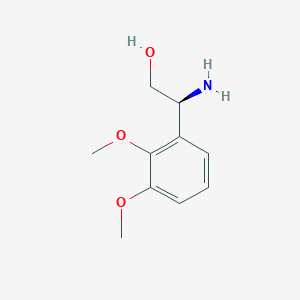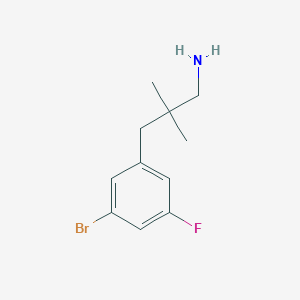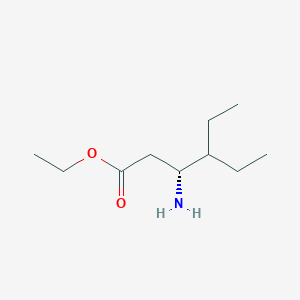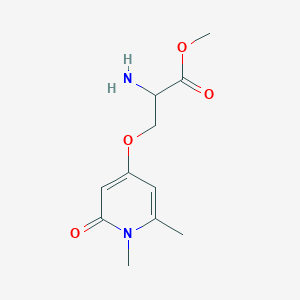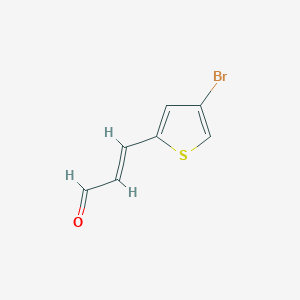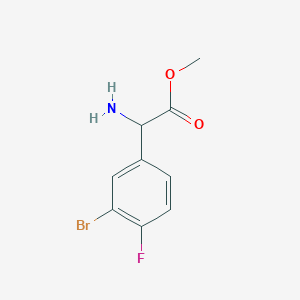![molecular formula C11H11NO3S B13547791 2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)
2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid is a compound that belongs to the class of amino acids. It features a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle, attached to a hydroxypropanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ conditions, followed by deprotonation and [2,3] sigmatropic rearrangement . Another approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to achieve high yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzo[b]thiophene ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents (e.g., dichloromethane).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the benzo[b]thiophene ring.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural similarity to natural amino acids makes it a useful tool in studying enzyme-substrate interactions and protein engineering.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. Additionally, the amino and hydroxy groups may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Benzothienyl)-L-alanine: Similar structure but lacks the hydroxy group.
2-Amino-3-(thiophen-2-yl)propanoic acid: Contains a thiophene ring instead of a benzo[b]thiophene ring.
2-Amino-3-(benzo[b]furan-3-yl)propanoic acid: Contains a benzo[b]furan ring instead of a benzo[b]thiophene ring.
Uniqueness
2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid is unique due to the presence of both the benzo[b]thiophene ring and the hydroxy group.
Eigenschaften
Molekularformel |
C11H11NO3S |
|---|---|
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
2-amino-3-(1-benzothiophen-3-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H11NO3S/c12-9(11(14)15)10(13)7-5-16-8-4-2-1-3-6(7)8/h1-5,9-10,13H,12H2,(H,14,15) |
InChI-Schlüssel |
BUPONKXCACORKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)C(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




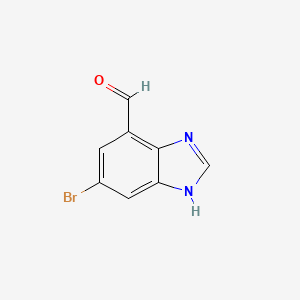
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate](/img/structure/B13547729.png)
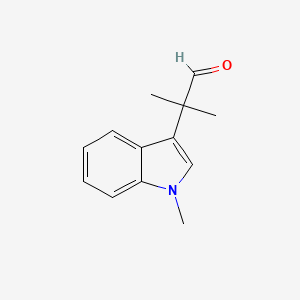
![[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B13547731.png)
